(1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic Acid
Description
(1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic acid is a synthetic organic compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of a cyclopropane ring, a trifluoromethyl group, and a carboxylic acid functional group, making it a versatile molecule in chemical synthesis and industrial applications.
Properties
CAS No. |
104531-15-9 |
|---|---|
Molecular Formula |
C₉H₁₀ClF₃O₂ |
Molecular Weight |
242.62 |
Synonyms |
(1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethylcyclopropanecarboxylic Acid; [1R-[1α,3β(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid_x000B_ |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic acid typically involves multiple steps:
Formation of the Cyclopropane Ring: The initial step often involves the formation of the cyclopropane ring through a cyclopropanation reaction. This can be achieved using diazo compounds and alkenes in the presence of a catalyst such as rhodium or copper.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, which may involve reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Chlorination and Carboxylation: The chlorination step introduces the chlorine atom, often using reagents like thionyl chloride (SOCl2)
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include epoxides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential bioactivity. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of molecules, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group can influence the pharmacokinetic properties of drugs, potentially leading to new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic acid involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, influencing biological pathways. The cyclopropane ring provides rigidity to the molecule, affecting its interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-[(1Z)-2-Bromo-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic acid
- (1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxamide
Uniqueness
Compared to similar compounds, (1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic acid is unique due to its specific combination of functional groups. The presence of both a trifluoromethyl group and a carboxylic acid group provides distinct chemical and biological properties, making it a versatile compound in various applications.
This detailed overview provides a comprehensive understanding of (1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic acid, highlighting its synthesis, reactions, applications, and unique features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
